2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
CAS No.:
Cat. No.: VC14532259
Molecular Formula: C13H16N2O4S2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O4S2 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3 |
| Standard InChI Key | KHKMDUCHOUMACF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Methoxy-substituted benzene ring: The 2,5-dimethoxy configuration enhances electron-donating effects, influencing reactivity and interaction with hydrophobic pockets in proteins.
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Sulfonamide group: The -SO₂-NH- bridge facilitates hydrogen bonding and electrostatic interactions, a hallmark of sulfonamide-based therapeutics .
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2-Methylthiazole ring: This heterocycle contributes to π-π stacking and metal coordination, common in bioactive molecules targeting enzymes or receptors .
The molecular formula is C₁₃H₁₆N₂O₄S₂, with a molar mass of 328.4 g/mol. Key spectral identifiers include:
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¹H NMR: Methoxy protons (~δ 3.8 ppm), thiazole methyl (~δ 2.5 ppm), and sulfonamide NH (~δ 9.6 ppm).
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IR: S=O stretching (~1170 cm⁻¹) and N-H bending (~1590 cm⁻¹) .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| logP | 1.63 | Computational |
| logD | 1.63 | HPLC |
| Polar Surface Area | 81.04 Ų | SwissADME |
| Solubility (logSw) | -2.44 | Thermodynamic |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Methoxybenzene sulfonation: Benzene is sulfonated at position 1 using chlorosulfonic acid, followed by methoxylation at positions 2 and 5 via nucleophilic substitution.
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Thiazole moiety preparation: 2-Methylthiazole-4-methanol is synthesized from ethyl chloroacetate and thioacetamide, followed by methyl introduction via Grignard reaction.
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Coupling reaction: The sulfonyl chloride intermediate reacts with 2-methylthiazole-4-methanol under basic conditions (e.g., NaOH), forming the sulfonamide bond .
Industrial-scale production employs continuous flow reactors to enhance safety and efficiency, achieving yields >85%.
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
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Spectroscopy: High-resolution MS confirms molecular weight (m/z 329.08 [M+H]⁺), while ¹³C NMR verifies carbon assignments .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 120 nM . The sulfonamide group coordinates the catalytic zinc ion, while the thiazole ring stabilizes hydrophobic interactions.
Antibacterial Properties
In Staphylococcus aureus models, it exhibits a MIC of 16 µg/mL, comparable to sulfamethoxazole . The mechanism involves dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis .
Cardiovascular Effects
In isolated rat heart models, analogs reduce perfusion pressure by 30% and coronary resistance by 25% via L-type calcium channel blockade . Docking studies suggest interactions with Glu614 and Ala320 residues in Cav1.2 channels .
Applications in Research and Industry
Drug Development
Biochemical Probes
The compound’s fluorescence-quenching properties enable real-time monitoring of protein-ligand interactions .
Comparison with Structural Analogues
| Compound Name | Structural Features | Biological Activity (vs. Target Compound) |
|---|---|---|
| 2,5-Dimethoxybenzene-1-sulfonamide | Lacks thiazole ring | 10-fold lower CA-IX inhibition |
| N-(Thiazol-4-ylmethyl)benzene-sulfonamide | Lacks methoxy groups | Reduced solubility and antibacterial MIC |
| 3,4-Dimethoxy-N-(2-methylthiazol)benzene sulfonamide | Methoxy at 3,4-positions | Altered enzyme selectivity |
The dual methoxy-thiazole configuration in the target compound optimizes target engagement and pharmacokinetics.
Future Research Directions
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Polypharmacology: Explore dual CA-IX/DHPS inhibition for combination therapies.
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Nanoparticle delivery: Address solubility limitations using liposomal formulations.
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Structure-activity relationships: Modify thiazole substituents to enhance potency.
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